N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with methoxy and carboxamide groups, along with dimethylphenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxy and carboxamide groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The dimethylphenyl and methoxyphenyl groups are attached using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Known for its biological activities and applications in medicinal chemistry.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity towards alpha1-adrenergic receptors.
Uniqueness
N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23NO4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H23NO4/c1-15-6-5-7-16(2)23(15)26-25(27)22-20-14-19(29-4)12-13-21(20)30-24(22)17-8-10-18(28-3)11-9-17/h5-14H,1-4H3,(H,26,27) |
InChI Key |
NLLHFVXLKKXRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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